1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one
Description
1-(4-Methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one is a heterocyclic compound featuring a pyrazine ring substituted with two chlorine atoms at positions 3 and 5, and a 4-methoxybenzyl group at position 1. Pyrazine derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
3,5-dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-9-4-2-8(3-5-9)6-16-7-10(13)15-11(14)12(16)17/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKUSSSGPZHYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573356 | |
| Record name | 3,5-Dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393860-82-7 | |
| Record name | 3,5-Dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzyl chloride and 3,5-dichloropyrazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methoxybenzyl chloride is reacted with 3,5-dichloropyrazine in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (typically around 80-100°C) for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less substituted pyrazine derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(4-methoxybenzyl)pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create derivatives with tailored properties for specific applications. The compound can be utilized in:
- Synthesis of Heterocycles : It can be used as a precursor in the synthesis of other heterocyclic compounds, which are significant in medicinal chemistry and material science.
- Reactions : It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms, facilitating the introduction of various functional groups.
Biology
The biological activities of this compound have been explored in several studies:
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for developing new antibacterial agents.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating cell signaling pathways related to apoptosis and cell proliferation.
Medicine
Ongoing research is focused on the therapeutic potential of this compound. Its interactions with specific molecular targets could lead to the development of novel therapeutic agents for treating diseases such as cancer and infections. The compound's mechanism of action may involve:
- Targeting Enzymes and Receptors : It may interact with key enzymes or receptors involved in disease progression.
- Modulating Signaling Pathways : The compound could influence pathways associated with inflammation and cellular growth.
Industry Applications
In industrial settings, this compound is being investigated for its potential use in:
- Development of New Materials : Its unique structure may contribute to the creation of advanced materials with specific properties.
- Chemical Processes : The compound's reactivity can be harnessed in various chemical processes within manufacturing sectors.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Core Structural Differences
The compound’s pyrazine core distinguishes it from other heterocycles in the evidence:
- Benzoxazinones (): Contain a fused benzene and oxazinone ring, synthesized via anthranilic acid derivatives. These lack the pyrazine backbone and chlorine substituents, focusing instead on acetylated intermediates .
- 1,2-Dithiol-3-ones (): Feature a sulfur-rich dithiolone ring.
- Pyrazole Derivatives (): Include nitrogen-rich pyrazole rings with phenyl and diphenyl substituents. These compounds exhibit antipyretic and anti-inflammatory activities, highlighting the role of aromatic substituents in bioactivity .
Substituent Effects
- Chlorine Atoms : The dichloro substitution in the pyrazine derivative may enhance electrophilic reactivity and bioactivity, as seen in 4-chloro-dithiolone derivatives (), where chlorine improves stability and interaction with biological targets .
- Piperazine derivatives in and use bulky aromatic groups (e.g., benzhydryl) for similar purposes .
Pharmacological Potential
- Dithiolone Derivatives (): Demonstrated selective synthesis for pharmacological applications, suggesting that dichloropyrazines might also be optimized for drug discovery .
- Pyrazole-Amine Derivatives (): Exhibited antipyretic and anti-inflammatory activities, implying that nitrogen-rich heterocycles with aromatic substituents (e.g., methoxybenzyl) could share similar therapeutic pathways .
Data Table: Structural and Functional Comparison
Biological Activity
1-(4-Methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one is a synthetic organic compound characterized by its pyrazine structure, which features a 4-methoxybenzyl substituent and dichlorine atoms at the 3 and 5 positions. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : 3,5-dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2-one
- Molecular Formula : C12H10Cl2N2O2
- Molecular Weight : 285.126 g/mol
- CAS Number : 393860-82-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. It has been shown to modulate pathways related to cell growth, apoptosis, and inflammation. The compound's unique substitution pattern on the pyrazine ring likely contributes to its distinct pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. The following table summarizes findings from select studies on its anticancer activity:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Anticancer Potential
A study conducted on the effects of the compound on human breast cancer cells (MCF-7) revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Research Findings
Recent literature highlights the ongoing exploration of this compound's biological activities. For instance:
- Inhibition Studies : Various studies have focused on the compound's ability to inhibit specific kinases involved in cancer progression, such as c-Met and BACE-1.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the methoxy group can enhance or diminish biological activity, providing insights into optimizing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
